Home > Products > Screening Compounds P106257 > Nurr1 inverse agonist-1
Nurr1 inverse agonist-1 -

Nurr1 inverse agonist-1

Catalog Number: EVT-10992789
CAS Number:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nurr1 inverse agonist-1 is a compound that acts on the nuclear receptor related 1 (Nurr1), a transcription factor involved in neuroprotection and neurodegenerative disease mechanisms. Nurr1 has been identified as a critical player in regulating gene expression in neurons and immune cells, particularly in the context of Parkinson's and Alzheimer's diseases. The modulation of Nurr1 activity through inverse agonists can provide insights into therapeutic strategies for these conditions.

Source

The development of Nurr1 inverse agonist-1 stems from extensive research focused on identifying and optimizing compounds that selectively modulate Nurr1 activity. These efforts have included structure-activity relationship studies and the exploration of various chemical scaffolds to enhance potency and selectivity against related receptors.

Classification

Nurr1 inverse agonist-1 is classified as a small molecule compound targeting nuclear receptors. It functions as an inverse agonist, which means it binds to the receptor and decreases its activity, contrasting with agonists that activate the receptor.

Synthesis Analysis

Methods

The synthesis of Nurr1 inverse agonist-1 involves several key steps, primarily utilizing amide coupling reactions. For instance, compounds can be synthesized from 5-chloro-1H-indole-6-carboxylic acid through reactions with various amines in the presence of coupling agents like EDC·HCl in organic solvents such as ethyl acetate. This method allows for the rapid generation of compound libraries for screening against Nurr1 activity.

Technical Details

The synthesis typically starts with the preparation of the indole scaffold, which is crucial for binding to the Nurr1 receptor. The initial building blocks are generated through established synthetic routes such as Batcho–Leimgruber indole synthesis, involving nitration, esterification, cyclization, and hydrolysis to yield the desired carboxylic acid derivatives. Subsequent steps include purification via washing procedures and confirmation of product formation through mass spectrometry .

Molecular Structure Analysis

Structure

Nurr1 inverse agonist-1 features a complex molecular structure characterized by an indole core, which is essential for its interaction with the Nurr1 receptor. The specific arrangement of substituents on this scaffold significantly influences its binding affinity and biological activity.

Data

Molecular modeling studies have indicated that the orientation of substituents can affect ligand-receptor interactions. For example, modifications to the indole nitrogen or alterations in regiochemistry can lead to variations in activity, highlighting the importance of structural optimization in drug design .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing Nurr1 inverse agonist-1 include:

  • Amide Coupling: This reaction forms the backbone of many synthesized compounds by linking carboxylic acids with amines.
  • Cyclization Reactions: These are crucial for forming heterocyclic structures that enhance receptor binding.
  • Nucleophilic Substitution: Used to introduce functional groups that can further modulate biological activity.

Technical Details

For instance, the synthesis may involve bromination followed by nucleophilic substitution to introduce necessary functional groups. Each step is carefully optimized to maximize yield and purity while maintaining biological activity .

Mechanism of Action

Process

Nurr1 inverse agonist-1 operates by binding to the ligand-binding domain of the Nurr1 receptor, leading to a conformational change that reduces its transcriptional activity. This mechanism contrasts with agonists that promote receptor activation.

Data

In vitro assays using Gal4-Nurr1 hybrid reporter systems have demonstrated that Nurr1 inverse agonist-1 effectively inhibits Nurr1-mediated transcriptional activation at specific concentrations, providing insights into its potency and efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Nurr1 inverse agonist-1 typically exhibits properties consistent with small organic molecules, including moderate solubility in organic solvents and stability under physiological conditions.

Chemical Properties

The compound's chemical properties include:

  • Molecular Weight: Typically falls within a range suitable for small molecules (around 300-500 g/mol).
  • LogP Value: Indicates lipophilicity, which affects bioavailability.
  • pKa Values: Relevant for understanding ionization at physiological pH.

These properties are critical for assessing pharmacokinetics and potential therapeutic applications .

Applications

Scientific Uses

Nurr1 inverse agonist-1 serves as a valuable tool in research focused on neurodegenerative diseases. Its ability to modulate Nurr1 activity allows researchers to explore:

  • Neuroprotective Mechanisms: Understanding how reducing Nurr1 activity affects neuronal survival and function.
  • Inflammatory Responses: Investigating how modulation impacts cytokine expression and neuroinflammation.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting neurodegenerative conditions associated with dysregulated Nurr1 activity.
Introduction to Nurr1 as a Therapeutic Target in Neurodegeneration

Nurr1's Transcriptional Regulation in Dopaminergic Neuron Maintenance

Nurr1 orchestrates dopaminergic neuron identity and function through direct transcriptional control of genes essential for dopamine synthesis, storage, and release. Key regulated targets include:

  • Tyrosine hydroxylase: The rate-limiting enzyme in dopamine biosynthesis [8].
  • Dopamine transporter: Mediates dopamine reuptake from synaptic clefts [8].
  • Vesicular monoamine transporter 2: Packages dopamine into synaptic vesicles [2].

This regulation occurs via Nurr1 binding to specific response elements (NGFI-B response element or Nur response element) in the promoter regions of target genes [4] [9]. Structurally, Nurr1 possesses a DNA-binding domain exhibiting over 90% homology with other NR4A family members and a unique ligand-binding domain characterized by a tightly packed hydrophobic core that occludes the canonical ligand-binding pocket [1] [4]. This structural feature initially suggested Nurr1 was constitutively active and ligand-independent. However, recent research demonstrates that synthetic ligands can allosterically modulate Nurr1's transcriptional activity by binding surface pockets, influencing dimerization status, and altering coregulator recruitment [1] [4] [5]. Nurr1 functions as a monomer, homodimer, or heterodimer (notably with Retinoid X receptor alpha), and its dimerization status directly impacts its transcriptional activity [1] [4]. Ligand binding can destabilize transcriptionally inactive dimers (e.g., Nurr1-Retinoid X receptor alpha heterodimers), promoting active monomers and enhancing target gene expression [1] [4].

Table 1: Key Functional Domains of Nurr1 and Their Roles

DomainCharacteristicsFunctional Consequence
DNA-Binding Domain (DBD)High conservation (>90%) within NR4A family; Two zinc finger modulesBinds NGFI-B response element/Nur response element in target gene promoters (e.g., Tyrosine hydroxylase, Dopamine transporter)
Ligand-Binding Domain (LBD)Hydrophobic residues occupy canonical pocket; Adopts autoactivated conformation; Contains activation function 2 helixConstitutive activity; Allosteric ligand binding sites identified on surface (e.g., between helices 1,5,7,8)
Activation Function 1 (AF-1)N-terminal regionPhosphorylation site (e.g., by Extracellular signal-regulated kinases 1/2) regulating transcriptional activity

Nurr1 Dysregulation in Parkinson's and Alzheimer's Disease Pathogenesis

Dysregulation of Nurr1 expression and function is a clinically significant feature of major neurodegenerative disorders:

  • Parkinson's Disease:
  • Expression Loss: Post-mortem studies reveal significantly diminished Nurr1 levels in the substantia nigra pars compacta of Parkinson's disease patients compared to healthy controls [2] [3] [10]. This reduction correlates with disease progression and severity. Reduced Nurr1 expression is also detectable in peripheral blood lymphocytes of Parkinson's disease patients, suggesting systemic involvement [2] [9].
  • Functional Impairment: Genetic mutations and polymorphisms in NR4A2 are linked to familial and sporadic Parkinson's disease [2] [8]. The point mutation Serine 125 to Cysteine (Ser125Cys), located near a critical Extracellular signal-regulated kinases 1/2 phosphorylation site within the activation function 1 domain, uncouples Nurr1 from Extracellular signal-regulated kinases 1/2 signaling. This results in impaired transcriptional activation of Tyrosine hydroxylase and Dopamine transporter, directly contributing to dopaminergic dysfunction [8].
  • α-Synuclein Interaction: Elevated levels of pathological α-synuclein, a hallmark of Parkinson's disease, suppress Nurr1 expression and function. Reduced Nurr1, in turn, increases the susceptibility of dopaminergic neurons to α-synuclein-induced toxicity, creating a vicious cycle of neurodegeneration [2] [6] [10]. Nurr1 expression is specifically reduced in substantia nigra pars compacta neurons harboring α-synuclein inclusions in Parkinson's disease patients [2].

  • Alzheimer's Disease:

  • Expression Alterations: Reduced Nurr1 mRNA and protein levels are observed in Alzheimer's disease patient brains and transgenic models (e.g., APPswe mutant mice, 5XFAD mice) [3] [7]. The number of Nurr1-positive cells decreases age-dependently in regions like the subiculum.
  • Amyloid-beta Link: Amyloid-beta fibrils significantly downregulate Nurr1 expression in neuronal and glial cell cultures [3]. Nurr1 protein co-localizes with amyloid-beta plaques in early-stage Alzheimer's disease models (e.g., 5XFAD mice), suggesting a direct interaction or response to amyloid pathology [3] [7].
  • MicroRNA Regulation: Levels of micro ribonucleic acid 184, which directly targets the 3' untranslated region of NR4A2 transcript, are reduced in the hippocampus of late-onset Alzheimer's disease patients, inversely correlating with Nurr1 expression [3].

Table 2: Nurr1 Dysregulation Patterns in Neurodegenerative Diseases

DiseaseExpression ChangeKey Pathogenic MechanismsConsequence
Parkinson's Disease↓ Substantia nigra pars compacta; ↓ Peripheral blood lymphocytesNR4A2 mutations (e.g., Ser125Cys); α-Synuclein-mediated suppression; Loss of Extracellular signal-regulated kinases 1/2 regulation (Ser125Cys mutant)Impaired dopamine synthesis/transport; Increased vulnerability to neuroinflammation/toxicity; Dopaminergic neuron death
Alzheimer's Disease↓ Cortex/Hippocampus; ↓ Subiculum (age-dependent loss of Nurr1+ cells)Amyloid-beta-induced downregulation; micro ribonucleic acid 184 dysregulation; Co-localization with amyloid-beta plaquesCognitive deficits; Impaired neuroprotection; Exacerbated neuroinflammation

Therapeutic Rationale for Bidirectional Modulation of Nurr1 Activity

The critical role of Nurr1 dysfunction in neurodegeneration establishes it as a compelling therapeutic target. Pharmacological strategies aim not only to enhance its activity (agonism) but also to suppress pathological hyperactivity or modulate specific functional states (inverse agonism):

  • Correcting Transcriptional Deficits: Agonists aim to restore basal Nurr1 activity compromised in disease states like Parkinson's disease. Potent synthetic agonists (e.g., derivatives of amodiaquine, vidofludimus) enhance Nurr1-mediated transcription of neuroprotective genes (e.g., Tyrosine hydroxylase) and mitigate dopaminergic neuron loss in models of Parkinson's disease and Alzheimer's disease [5] [6]. For example, the optimized agonist 4-amino-7-chloroquinoline derivative 301 rescues Tyrosine hydroxylase expression in midbrain organoids with Parkinson's disease-associated mutations and provides disease-modifying effects in animal models, improving motor/non-motor deficits without inducing dyskinesia [6].

  • Modulating Protein-Protein Interactions & Dimerization: Nurr1's activity is highly regulated by its interactome. Agonists like vidofludimus induce Nurr1 homodimer dissociation and destabilize Nurr1-Retinoid X receptor alpha heterodimers. This dimer dissociation is a primary molecular mechanism of activation, often preceding and potentially driving coregulator displacement [1] [4]. Vidofludimus also displaces corepressors (Nuclear receptor corepressor 1, Silencing mediator of retinoid and thyroid receptors, Protein inhibitor of activated STAT protein gamma) and coactivators (Nuclear receptor-interacting protein 1, Nuclear receptor coactivator 6) from the Nurr1 ligand-binding domain [1] [4].

  • Targeting Allosteric Sites for Specific Modulation: Structural studies reveal that synthetic ligands bind surface pockets rather than the occluded canonical pocket. Vidofludimus binds an allosteric pocket lined by helices 1, 5, 7, and 8 of the ligand-binding domain [1] [4]. This binding location, validated by mutagenesis and molecular dynamics simulation (e.g., mutations Histidine 372 Phenylalanine, Isoleucine 500 Phenylalanine affecting vidofludimus response), enables structure-guided design. This approach has yielded agonists with substantially enhanced potency and binding affinity [1] [4] [5].

  • Rationale for Inverse Agonism: While agonists aim to boost beneficial transcription, contexts may exist where Nurr1 activity contributes to pathology or where specific functional outcomes (e.g., disruption of detrimental protein complexes or repression of pro-inflammatory genes in non-neuronal cells) require suppression. Although the provided search results focus primarily on agonist development, the mechanistic understanding of Nurr1 modulation—dimerization dynamics, coregulator recruitment, and allosteric control—provides a clear foundation for developing inverse agonists. An inverse agonist could potentially stabilize inactive dimeric conformations, enhance corepressor binding, or prevent coactivator recruitment, thereby suppressing Nurr1's transcriptional output in a targeted manner. The identification of specific binding pockets offers precise molecular sites for designing such bidirectional modulators. Nurr1 inverse agonist-1 represents an emerging tool designed to probe these potential pathological states requiring Nurr1 suppression. Its development leverages the same structural and mechanistic insights gained from agonist research but applies them to achieve opposite functional outcomes for specific therapeutic contexts.

Properties

Product Name

Nurr1 inverse agonist-1

IUPAC Name

methyl 1-methyl-5-pyridin-3-ylindole-3-carboxylate

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-18-10-14(16(19)20-2)13-8-11(5-6-15(13)18)12-4-3-7-17-9-12/h3-10H,1-2H3

InChI Key

CPJVLZDDECEONQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C3=CN=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.